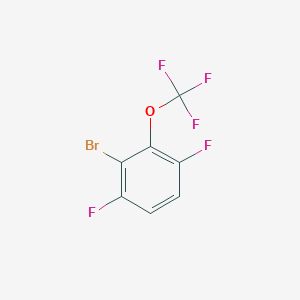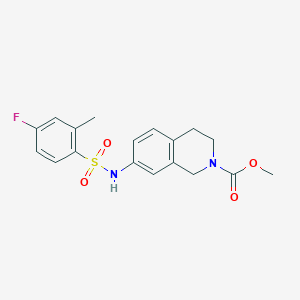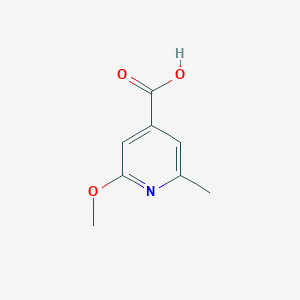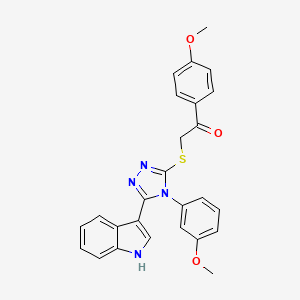
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step organic reactions, including acylation, cyclization, and alkylation processes. For example, the synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives has been reported, involving the acylation of thiosemicarbazide followed by cyclization of the obtained acylderivatives, showing the complexity and versatility of synthesizing compounds containing methoxyphenyl and triazole functionalities (Labanauskas et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds containing methoxyphenyl and triazole has been extensively studied. For instance, the crystal structure of a related compound, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, was determined, revealing the dihedral angles between different moieties and highlighting the molecule's planarity and structural features (Kesternich et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds typically involves interactions through their functional groups. For instance, the thioether moiety (–S–) in the triazole ring could undergo alkylation reactions, as demonstrated in the synthesis of various derivatives showing anti-inflammatory activity (Labanauskas et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, of such compounds, can be influenced by their molecular structure. Although specific data for this compound is not provided, related compounds exhibit distinct crystal packing and solubility behaviors based on their functional groups and overall molecular geometry.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, of these compounds are determined by the presence of various functional groups. Triazole rings, for example, can act as both electron donors and acceptors in chemical reactions, affecting the compound's reactivity and interaction with biological targets.
References
- (Labanauskas et al., 2004): Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity.
- (Kesternich et al., 2010): 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Derivatives Exhibiting Anti-inflammatory Activity : Research by Labanauskas et al. (2004) involved the synthesis of S-alkylated 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols and their derivatives, exhibiting anti-inflammatory activity. This demonstrates the potential for derivatives of this class to be developed for anti-inflammatory purposes (Labanauskas et al., 2004).
Novel Synthesis Approaches : A study by Wurfer and Badea (2021) described the synthesis of new compounds through alkylation, leading to novel ketones and secondary alcohols. This work underscores the versatility of synthetic approaches for crafting molecules with potential therapeutic value (Wurfer & Badea, 2021).
Antioxidant and Anticancer Activity : Tumosienė et al. (2020) explored derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities. This research indicates the potential for such compounds in developing treatments for oxidative stress and cancer (Tumosienė et al., 2020).
Antimicrobial Activities : Nagamani et al. (2018) synthesized novel derivatives and evaluated their antimicrobial activity, suggesting the potential application of such compounds in combating microbial infections (Nagamani et al., 2018).
Antifungal Activity of Triazolylindole Derivatives : Singh and Vedi (2014) synthesized triazolylindole derivatives and evaluated them for antifungal activity. This research highlights the potential utility of these compounds in antifungal drug development (Singh & Vedi, 2014).
Eigenschaften
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-32-19-12-10-17(11-13-19)24(31)16-34-26-29-28-25(22-15-27-23-9-4-3-8-21(22)23)30(26)18-6-5-7-20(14-18)33-2/h3-15,27H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDNNCGVXTVDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)

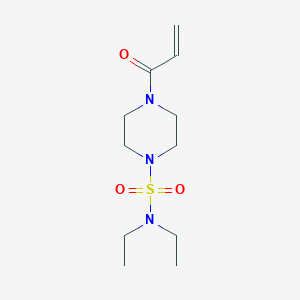
![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)
![1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2489208.png)

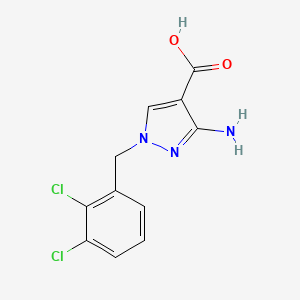


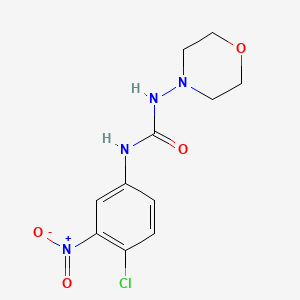
![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)
